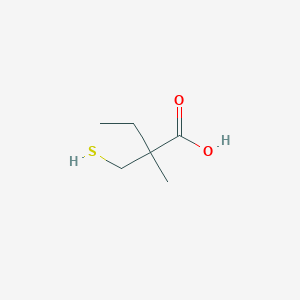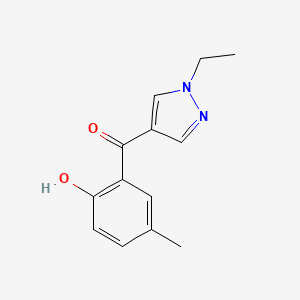
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is a chemical compound that features a pyrazole ring and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 1-ethyl-1H-pyrazole with 2-hydroxy-5-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis or as an intermediate in the synthesis of pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory or anti-cancer agent. Its ability to modulate biological pathways makes it a candidate for further drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers or other materials to enhance their performance.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-4-methylphenyl)methanone
- (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-ethylphenyl)methanone
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to its specific substitution pattern on the phenol and pyrazole rings. This unique structure allows it to have distinct chemical and biological properties compared to similar compounds. Its specific interactions with biological targets make it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
651727-58-1 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(1-ethylpyrazol-4-yl)-(2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-8-10(7-14-15)13(17)11-6-9(2)4-5-12(11)16/h4-8,16H,3H2,1-2H3 |
Clave InChI |
KUVYJVGRGHIOQD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



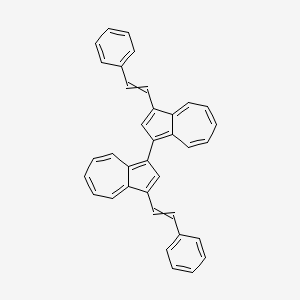


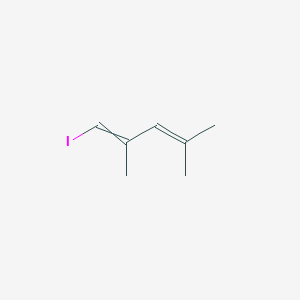
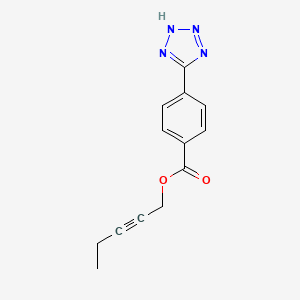

![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

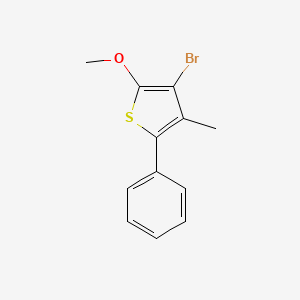
![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
